1-(3,4-diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate
1-(3,4-diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate
Brand Name:
Vulcanchem
CAS No.:
17332-39-7
VCID:
VC0107121
InChI:
InChI=1S/C24H29NO4.H3NO3S/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;1-5(2,3)4/h9-12,14-16H,5-8,13H2,1-4H3;(H3,1,2,3,4)
SMILES:
CCOC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OCC)OCC)OCC.NS(=O)(=O)[O-]
Molecular Formula:
C24H32N2O7S
Molecular Weight:
492.6 g/mol
1-(3,4-diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate
CAS No.: 17332-39-7
Main Products
VCID: VC0107121
Molecular Formula: C24H32N2O7S
Molecular Weight: 492.6 g/mol
CAS No. | 17332-39-7 |
---|---|
Product Name | 1-(3,4-diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate |
Molecular Formula | C24H32N2O7S |
Molecular Weight | 492.6 g/mol |
IUPAC Name | 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinolin-2-ium;sulfamate |
Standard InChI | InChI=1S/C24H29NO4.H3NO3S/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;1-5(2,3)4/h9-12,14-16H,5-8,13H2,1-4H3;(H3,1,2,3,4) |
Standard InChIKey | ZKTOHCHQLAMMQD-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OCC)OCC)OCC.NS(=O)(=O)[O-] |
Canonical SMILES | CCOC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OCC)OCC)OCC.NS(=O)(=O)[O-] |
Synonyms | 1-(3,4-diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate |
PubChem Compound | 16204993 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume